molecular formula C14H17NOS B511295 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine CAS No. 899023-80-4

2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine

Cat. No. B511295
CAS RN: 899023-80-4
M. Wt: 247.36g/mol
InChI Key: JCINDQROGOWETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine, also known as 4-MeO-αT, is a psychoactive drug that belongs to the family of tryptamines. It is a derivative of α-methyltryptamine (αMT) and has been found to exhibit potent psychedelic effects. The compound has been the subject of scientific research due to its potential therapeutic applications in the treatment of mental health disorders.

Mechanism of Action

The exact mechanism of action of 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamineαT is not fully understood. However, it is believed to act primarily as a serotonin receptor agonist. Specifically, it has been found to bind to the 5-HT2A and 5-HT2C receptors, which are known to be involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compoundαT are similar to those of other tryptamines. The compound has been found to induce alterations in perception, mood, and thought processes. It has also been found to increase heart rate and blood pressure, dilate pupils, and cause changes in body temperature.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamineαT in lab experiments is its potency, which allows for the use of smaller doses and reduces the risk of toxicity. However, one limitation is the lack of research on its long-term effects and potential toxicity. Additionally, due to its psychoactive effects, caution must be taken when handling the compound to avoid accidental exposure.

Future Directions

There are several possible future directions for research on 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamineαT. One area of interest is its potential use in the treatment of mental health disorders such as depression and anxiety. Further studies are needed to determine its safety and efficacy in humans. Another possible direction is the development of new derivatives of this compoundαT with improved therapeutic properties. Additionally, more research is needed to understand the exact mechanisms of action of the compound and its potential effects on the brain and body.

Synthesis Methods

The synthesis of 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamineαT involves the condensation of 4-methoxyphenylacetic acid with thiophen-3-ylmethylamine using a coupling agent such as EDCI or DCC. The resulting intermediate is then reduced with sodium borohydride to yield this compoundαT. The synthesis process has been described in detail in several scientific publications.

Scientific Research Applications

The scientific research on 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamineαT has mainly focused on its potential therapeutic applications. Studies have shown that the compound exhibits potent antidepressant and anxiolytic effects in animal models. It has also been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS/c1-16-14-4-2-12(3-5-14)6-8-15-10-13-7-9-17-11-13/h2-5,7,9,11,15H,6,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCINDQROGOWETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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